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Compound of Interest

Compound Name: CZC-54252 hydrochloride

Cat. No.: B3179278 Get Quote

Technical Support Center: CZC-54252
Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding the potential off-target effects of CZC-54252 hydrochloride. The information

is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of CZC-54252 hydrochloride?

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2

(LRRK2).[1][2][3][4][5] It has been shown to inhibit both the wild-type and the G2019S mutant

form of LRRK2, which is commonly associated with Parkinson's disease.[1][2][4][5]

Q2: What is the known on-target potency of CZC-54252 hydrochloride?

The inhibitory activity of CZC-54252 against LRRK2 has been quantified through IC50

measurements. The IC50 values for both wild-type and G2019S mutant LRRK2 are in the low

nanomolar range, indicating high potency.[1][2][4][5]

Q3: Has CZC-54252 hydrochloride been screened for off-target activity?
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Yes, CZC-54252 has undergone kinase selectivity profiling to assess its activity against a broad

panel of kinases.[2][3] This is a standard procedure to understand the specificity of a kinase

inhibitor and to identify potential off-target effects.

Q4: What were the results of the kinase selectivity screening for CZC-54252?

In a comprehensive study, CZC-54252 was screened against a panel of 184 different protein

kinases.[2][3] The results indicated that CZC-54252 has good selectivity for LRRK2. Besides

LRRK2, it was found to potently inhibit the binding of only ten other human or mouse kinases.

[2]

Q5: What are the specific off-target kinases inhibited by CZC-54252?

While it is documented that CZC-54252 inhibits ten other kinases with high potency, the

specific identities of these kinases and their corresponding IC50 values are detailed in the

supplementary data of the original research publication by Ramsden et al. (2011) in ACS

Chemical Biology.[2] This supplementary information is not available in the publicly accessible

search results. A related compound, CZC-25146, was shown to have a cleaner profile,

inhibiting only five kinases (PLK4, GAK, TNK1, CAMKK2, and PIP4K2C).[2]

Troubleshooting Guide
Issue: I am observing an unexpected phenotype in my experiment that does not seem to be

related to LRRK2 inhibition.

Possible Cause: This could be due to an off-target effect of CZC-54252. Although it is highly

selective, it is known to inhibit a small number of other kinases.

Recommended Action:

Review the literature for the known off-target profile of CZC-54252. As the specific off-targets

are not publicly listed, consider if the observed phenotype could be related to the inhibition of

other kinases.

Consider using a structurally different LRRK2 inhibitor as a control to see if the same

phenotype is observed.
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If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of

LRRK2 to confirm that the primary observed effect is on-target.

Issue: I am seeing cytotoxicity at higher concentrations of CZC-54252.

Possible Cause: While generally not cytotoxic at effective concentrations, high concentrations

of any compound can lead to off-target toxicity.

Recommended Action:

Perform a dose-response curve to determine the therapeutic window for your specific cell

type or model system.

Ensure that the concentration of CZC-54252 being used is within the recommended range

for effective LRRK2 inhibition (typically in the low nanomolar range).

Use appropriate vehicle controls (e.g., DMSO) to rule out solvent-induced toxicity.

Quantitative Data
On-Target Potency of CZC-54252

Target IC50 (nM)

LRRK2 (Wild-Type) 1.28[1][4][5]

LRRK2 (G2019S Mutant) 1.85[1][4][5]

Off-Target Kinase Profile of CZC-54252
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Kinase Panel Size
Number of Potently
Inhibited Off-Target
Kinases

Specific Off-Target
Kinases and IC50 Values

184 10[2]

Data contained in

supplementary material of the

source publication and not

publicly available in search

results.

Experimental Protocols
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based Kinase Activity

Assay (for on-target IC50 determination)

This assay is used to measure the enzymatic activity of LRRK2 and the inhibitory potency of

compounds like CZC-54252.

Principle: The assay measures the phosphorylation of a substrate peptide by the LRRK2

enzyme. A europium-labeled anti-phosphoserine antibody binds to the phosphorylated

substrate, bringing it in close proximity to a fluorescently tagged peptide, which results in a

FRET signal.

Methodology:

Recombinant human wild-type or G2019S LRRK2 enzyme is incubated with a specific

substrate peptide.

ATP is added to initiate the kinase reaction. For CZC-54252, an ATP concentration of 100

µM was used, which approximates the KM of LRRK2 for ATP.[2]

The inhibitor, CZC-54252, is added at varying concentrations to determine its dose-

dependent inhibitory effect.

The reaction is allowed to proceed for a defined period.
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A solution containing a europium-labeled antibody and a fluorescent tracer is added to

detect the phosphorylated product.

The TR-FRET signal is measured on a plate reader.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

2. Chemoproteomics-based Kinase Selectivity Profiling (for off-target identification)

This method is used to assess the selectivity of a kinase inhibitor across a large portion of the

kinome.

Principle: This technique relies on affinity chromatography using immobilized, broad-

spectrum kinase inhibitors ("Kinobeads") to capture a significant portion of the cellular

kinome from a cell lysate. The inhibitor of interest (CZC-54252) is then used to compete for

binding of kinases to the beads. The amount of each kinase bound to the beads in the

presence and absence of the test compound is quantified by mass spectrometry.

Methodology:

Cell lysates (e.g., from HeLa cells, Jurkat/Ramos cells, or mouse brain) are prepared.[2]

The lysates are incubated with Kinobeads in the presence of varying concentrations of

CZC-54252 (typically in a range from 10 nM to 2 µM).[2]

Kinases that are not inhibited by CZC-54252 will bind to the Kinobeads, while those that

are potently inhibited will remain in the supernatant.

The Kinobeads are washed to remove non-specifically bound proteins.

The bound kinases are eluted and identified and quantified using liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Concentration-response curves are generated for each identified kinase to determine their

IC50 values for CZC-54252.
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Caption: LRRK2 Signaling Pathway and Inhibition by CZC-54252.
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Caption: Experimental Workflow for Kinase Selectivity Profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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